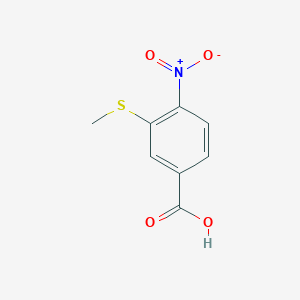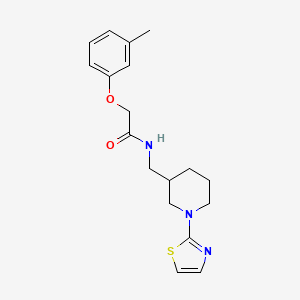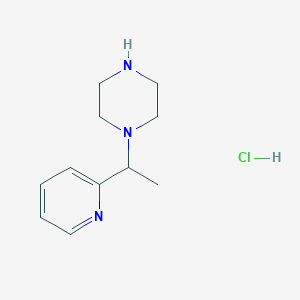![molecular formula C22H21N5O3 B2712244 1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-82-5](/img/structure/B2712244.png)
1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .Aplicaciones Científicas De Investigación
Affinity and Binding Modes at Adenosine Receptors
One notable study explored the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines, including derivatives similar to the mentioned compound, at human and rat adenosine receptors. The research identified compounds with significant potency and selectivity towards A1 adenosine receptor antagonists, indicating potential applications in the development of drugs targeting adenosine receptors, which play crucial roles in various physiological processes (Szymańska et al., 2016).
Optical and Nonlinear Optical Properties
Another study focused on the synthesis and characterization of pyrimidine-based bis-uracil derivatives, revealing their potential as efficient candidates for optical, nonlinear optical (NLO), and drug discovery applications. The synthesized compounds showed significant third-order NLO properties, suggesting their usefulness in NLO device fabrications, along with antimicrobial activities and potential in photoluminescence applications (Mohan et al., 2020).
Catalytic Applications in Synthesis
Research into catalytic methods for the synthesis of complex heterocyclic compounds highlighted the utility of similar purine derivatives. One study described the use of nano Fe2O3@SiO2–SO3H as a catalyst for the multi-component preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, demonstrating the compound's relevance in facilitating efficient, green chemistry approaches to synthesizing structurally diverse heterocycles (Ghashang et al., 2017).
Drug Discovery and Pharmacological Evaluation
The compound and its derivatives have been evaluated for their pharmacological properties. For instance, derivatives containing the pyrimido[2,1-f]purine fragment showed high affinity for serotonin and alpha receptors, indicating potential applications in developing therapeutics for mood disorders and other neurological conditions (Jurczyk et al., 2004).
Synthesis and Characterization of Heterocyclic Compounds
Further research into the synthesis and characterization of novel heterocyclic compounds based on similar structural frameworks has opened up new avenues for the development of potential anticancer agents, as well as compounds with anti-inflammatory, antimicrobial, and urease inhibitory activities, demonstrating the broad applicability of this chemical scaffold in medicinal chemistry (Rauf et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)25(2)22(24)29)27-14-6-13-26(21(27)23-19)15-9-11-17(12-10-15)30-16-7-4-3-5-8-16/h3-5,7-12H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQFDLHTGKQRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)



![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)
![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)